ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE
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Overview
Description
ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE is a synthetic organic compound with a complex structure that includes a quinoline core, a morpholine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the quinoline intermediate. Finally, the ethyl ester group is added through esterification, typically using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its quinoline core, which is known to interfere with the heme detoxification pathway in Plasmodium parasites.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In the context of antimalarial activity, the compound binds to heme molecules within the parasite, preventing their detoxification and leading to the accumulation of toxic heme, which ultimately kills the parasite . The morpholine ring may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: A related compound with similar antimalarial properties.
Mefloquine: Another quinoline-based antimalarial drug.
Uniqueness
ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE is unique due to its combination of a quinoline core with a morpholine ring and an ethyl ester group. This unique structure may confer distinct pharmacokinetic properties, such as improved solubility and bioavailability, compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 8-methyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-20(24)17-14-22-18-15(2)6-4-7-16(18)19(17)21-8-5-9-23-10-12-25-13-11-23/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGPKPFDLLBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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